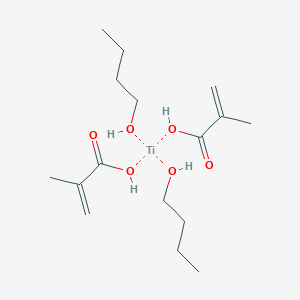![molecular formula C13H18N2Se B13813878 [4-(Dipropylamino)phenyl] selenocyanate CAS No. 22037-09-8](/img/structure/B13813878.png)
[4-(Dipropylamino)phenyl] selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dipropylamino)phenyl] selenocyanate is an organic compound with the molecular formula C13H18N2Se It is a selenocyanate derivative of dipropylaminophenyl, characterized by the presence of a selenocyanate group (-SeCN) attached to a phenyl ring substituted with a dipropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dipropylamino)phenyl] selenocyanate typically involves the reaction of 4-(dipropylamino)phenylamine with selenium cyanide (SeCN). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Dipropylamino)phenyl] selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenoethers or selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenoethers or selenides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-(Dipropylamino)phenyl] selenocyanate has several applications in scientific research:
Propriétés
Numéro CAS |
22037-09-8 |
|---|---|
Formule moléculaire |
C13H18N2Se |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
[4-(dipropylamino)phenyl] selenocyanate |
InChI |
InChI=1S/C13H18N2Se/c1-3-9-15(10-4-2)12-5-7-13(8-6-12)16-11-14/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
RROJSRCMDVCXKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=CC=C(C=C1)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)
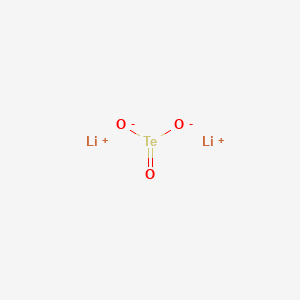
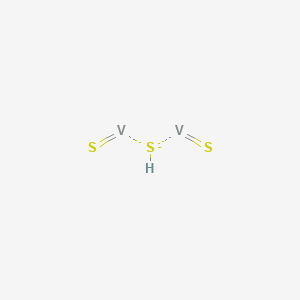

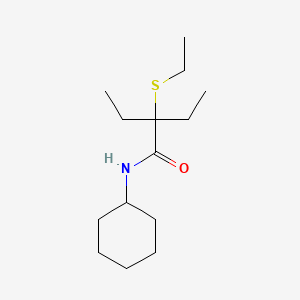
![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)

![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
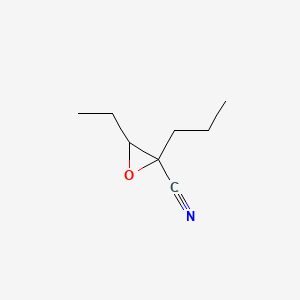

![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
